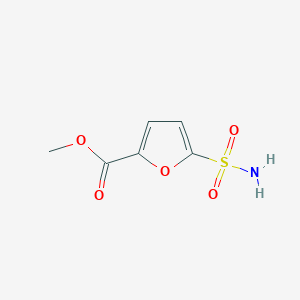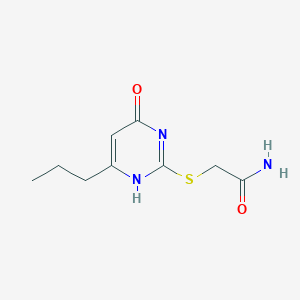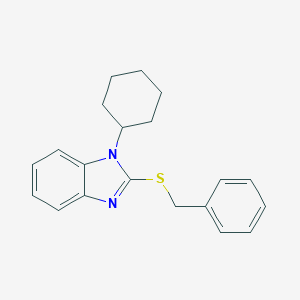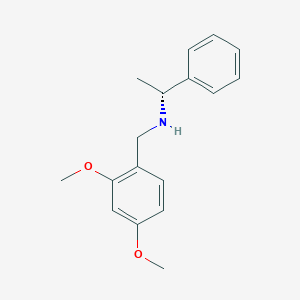![molecular formula C18H21NO2 B495429 2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide](/img/structure/B495429.png)
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to an oxy group, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with a suitable halogenating agent, such as thionyl chloride, to form biphenyl-4-yloxy chloride.
Amidation Reaction: The biphenyl-4-yloxy chloride is then reacted with isopropylamine in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amides or thiols.
Scientific Research Applications
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yloxy)-N-(ethyl)propanamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(biphenyl-4-yloxy)-N-(methyl)propanamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H21NO2/c1-13(2)19-18(20)14(3)21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,19,20) |
InChI Key |
SZGCEZNHRYQMNM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B495349.png)
![5-ethyl-4-methyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B495350.png)
![12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione](/img/structure/B495351.png)
![3-(4-Chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B495353.png)
![3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL](/img/structure/B495354.png)
![1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495355.png)
![2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1H-benzimidazole](/img/structure/B495356.png)

![3-{2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-propane-1,2-diol](/img/structure/B495359.png)

![4,6-Dimethyl-2-[(1-methylbenzimidazol-2-yl)methylthio]pyrimidine](/img/structure/B495363.png)


